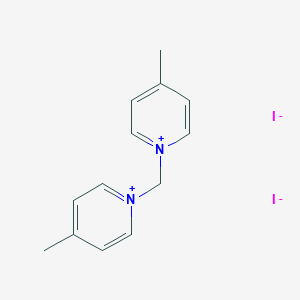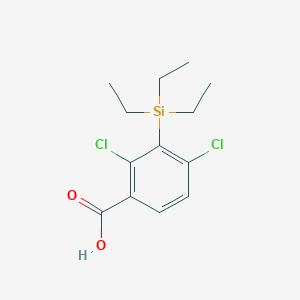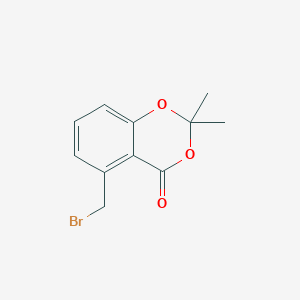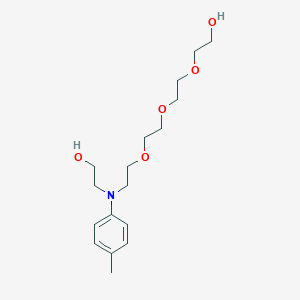
1,1'-Methylenebis(4-methylpyridin-1-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide is a chemical compound with the molecular formula C12H14I2N2 It is known for its unique structure, which consists of two 4-methylpyridinium units linked by a methylene bridge, with two iodide ions as counterions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide typically involves the reaction of 4-methylpyridine with formaldehyde and hydroiodic acid. The reaction proceeds as follows:
Step 1: 4-methylpyridine is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate 1,1’-methylenebis(4-methylpyridine).
Step 2: The intermediate is then treated with hydroiodic acid to yield 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide.
The reaction conditions generally involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium units back to pyridine.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or other silver salts are often employed to facilitate the exchange of iodide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces pyridine derivatives.
科学研究应用
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
1,1’-Methylenebis(4-pyridin-1-ium) diiodide: Similar structure but without the methyl groups on the pyridine rings.
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide: Similar structure but with bromide ions instead of iodide ions.
Uniqueness
1,1’-Methylenebis(4-methylpyridin-1-ium) diiodide is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and biological activity. The iodide ions also contribute to its distinct properties compared to other halide derivatives.
属性
CAS 编号 |
502968-29-8 |
|---|---|
分子式 |
C13H16I2N2 |
分子量 |
454.09 g/mol |
IUPAC 名称 |
4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C13H16N2.2HI/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZAFJGRTVJBZXNQ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)


![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)

![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)

![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)



